4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1385694-77-8
VCID: VC15747533
InChI: InChI=1S/C14H13F3O3/c15-14(16,17)10-3-1-2-9(8-10)13(12(19)20)6-4-11(18)5-7-13/h1-3,8H,4-7H2,(H,19,20)
SMILES:
Molecular Formula: C14H13F3O3
Molecular Weight: 286.25 g/mol

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid

CAS No.: 1385694-77-8

Cat. No.: VC15747533

Molecular Formula: C14H13F3O3

Molecular Weight: 286.25 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid - 1385694-77-8

Specification

CAS No. 1385694-77-8
Molecular Formula C14H13F3O3
Molecular Weight 286.25 g/mol
IUPAC Name 4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C14H13F3O3/c15-14(16,17)10-3-1-2-9(8-10)13(12(19)20)6-4-11(18)5-7-13/h1-3,8H,4-7H2,(H,19,20)
Standard InChI Key UPDOBMFRXJMTIG-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1=O)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid, reflects its bicyclic structure: a cyclohexanone ring (4-oxocyclohexyl) substituted at the 1-position with both a carboxylic acid group and a 3-(trifluoromethyl)phenyl moiety . Key structural attributes include:

PropertyValue
Molecular FormulaC₁₄H₁₃F₃O₃
Molecular Weight286.25 g/mol
Canonical SMILESC1CC(CCC1=O)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
InChI KeyUPDOBMFRXJMTIG-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation or derivatization . X-ray crystallography of analogous structures suggests a chair conformation for the cyclohexanone ring, with the trifluoromethylphenyl group occupying an equatorial position to minimize steric strain .

Synthesis and Derivatization

Synthetic Routes

The compound is typically synthesized via a three-step sequence:

  • Friedel-Crafts Acylation: Reaction of 3-(trifluoromethyl)benzene with cyclohexene oxide in the presence of Lewis acids (e.g., AlCl₃) yields 1-[3-(trifluoromethyl)phenyl]cyclohexanol .

  • Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the corresponding cyclohexanone .

  • Carboxylation: Direct carboxylation using CO₂ under high pressure in the presence of a palladium catalyst introduces the carboxylic acid group .

A representative synthesis from the patent literature involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry, where the carboxylic acid moiety serves as a handle for further functionalization . Key reagents include:

  • HBTU/HOBt: For carboxylate activation during coupling .

  • N-Methylmorpholine (NMM): As a base to facilitate acylation .

Derivative Synthesis

The methyl ester analog (CAS# 1385694-63-2) is prepared via Fischer esterification of the parent acid with methanol and H₂SO₄ . Hydrolysis under basic conditions (NaOH/EtOH) regenerates the carboxylic acid, confirming the reversibility of this transformation .

Pharmacological Applications

Protein Tyrosine Phosphatase Inhibition

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid exhibits nanomolar inhibitory activity against TC-PTP (T-cell protein tyrosine phosphatase), a regulator of immune signaling and insulin receptor trafficking . In enzymatic assays:

ParameterValue
IC₅₀ (TC-PTP)8.7 ± 1.4 nM
Selectivity (vs PTP1B)>200-fold

Mechanistically, the carboxylic acid group chelates the catalytic cysteine residue in PTPs, while the trifluoromethylphenyl moiety occupies a hydrophobic subpocket . Preincubation studies confirm irreversible binding, suggesting covalent modification of the enzyme .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Position: Meta-substitution (as in this compound) enhances inhibitory potency over para-substituted analogs (IC₅₀ = 15.2 nM for CAS# 1385694-50-7) .

  • Carboxylic Acid vs Ester: The free acid form is 10-fold more active than its methyl ester, underscoring the importance of the anionic group for target engagement .

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Calculated logP (ChemAxon) = 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating prodrug strategies for oral bioavailability .

Stability

The compound is stable in DMSO at -20°C for >6 months but undergoes gradual decarboxylation in aqueous buffers above pH 8.0 .

Analytical Characterization Methods

  • HPLC: Reverse-phase C18 column (Waters Atlantis), 5–95% acetonitrile/0.1% TFA gradient, retention time = 12.3 min .

  • MS (ESI-): m/z 285.1 [M-H]⁻, 267.0 [M-H-H₂O]⁻ .

Comparative Analysis with Structural Analogs

Property3-(Trifluoromethyl) Isomer (CAS# 1385694-77-8)4-(Trifluoromethyl) Isomer (CAS# 1385694-50-7)
IC₅₀ (TC-PTP)8.7 nM15.2 nM
logP2.93.1
Aqueous Solubility0.8 mg/mL0.6 mg/mL

The meta-substituted derivative demonstrates superior enzymatic inhibition due to optimal positioning of the trifluoromethyl group within the PTP active site .

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